molecular formula C21H19N3O4 B2833193 2-(1,3-dioxoisoindol-2-yl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 923102-95-8

2-(1,3-dioxoisoindol-2-yl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Cat. No. B2833193
M. Wt: 377.4
InChI Key: PRSOPPUDSBVYNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dioxoisoindol-2-yl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is also known as DPI-3290 and is a derivative of the isoindolinone family.

Scientific Research Applications

Anti-inflammatory Applications

Research has demonstrated that derivatives of 2-(1,3-dioxoisoindol-2-yl) acetamide have been synthesized and evaluated for anti-inflammatory activity. These compounds exhibited promising anti-inflammatory effects in both in vitro and in vivo models, suggesting their potential as anti-inflammatory agents. Additionally, molecular docking studies indicated these compounds have a binding affinity towards human serum albumin, which could be relevant for their mechanism of action in inflammatory processes (Nikalje, Hirani, & Nawle, 2015).

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-13-11-14(8-9-17(13)23-10-4-7-19(23)26)22-18(25)12-24-20(27)15-5-2-3-6-16(15)21(24)28/h2-3,5-6,8-9,11H,4,7,10,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSOPPUDSBVYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dioxoisoindol-2-yl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

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